N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.
Synthesis of the triazole derivative: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an aryl azide and an alkyne.
Coupling of the triazole and hydrazide: The triazole derivative is then coupled with the hydrazide intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its triazole and thienyl moieties which are known to exhibit biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thienyl and aromatic rings may facilitate binding through π-π interactions or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- **N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The unique combination of the 5-bromo-2-thienyl, 4-methoxyphenyl, and 4-methylphenyl groups in N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C23H20BrN5O2S2 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20BrN5O2S2/c1-15-3-5-16(6-4-15)22-27-28-23(29(22)17-7-9-18(31-2)10-8-17)32-14-21(30)26-25-13-19-11-12-20(24)33-19/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+ |
InChI Key |
SPVAFUBIBOELRN-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(S4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.